molecular formula C24H20N2O4 B11691993 ethyl 4-{5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]furan-2-yl}benzoate

ethyl 4-{5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11691993
M. Wt: 400.4 g/mol
InChI Key: WLDKRGVMSCIALM-QNGOZBTKSA-N
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Description

ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a pyrazole ring fused with a furan ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde with furan-2-ylmethyl benzoate under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, converting the keto group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like acetyl chloride and aluminum chloride.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydroxylated pyrazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The pyrazole ring is known to inhibit certain enzymes by binding to their active sites, while the furan ring can interact with various biological molecules, modulating their activity. The benzoate ester moiety enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

    ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE: shares structural similarities with other pyrazole and furan derivatives, such as:

Uniqueness: The unique combination of the pyrazole, furan, and benzoate ester moieties in ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE imparts distinct chemical and biological properties that are not commonly found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H20N2O4/c1-3-29-24(28)18-11-9-17(10-12-18)22-14-13-20(30-22)15-21-16(2)25-26(23(21)27)19-7-5-4-6-8-19/h4-15H,3H2,1-2H3/b21-15-

InChI Key

WLDKRGVMSCIALM-QNGOZBTKSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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